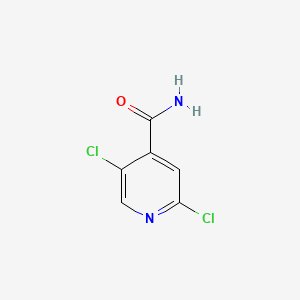

2,5-Dichloroisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRJOGTPZIJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678878 | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-56-5 | |

| Record name | 2,5-Dichloro-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloroisonicotinamide and Its Core Precursors

De Novo Synthesis Strategies for the Isonicotinamide (B137802) Framework

De novo synthesis refers to the creation of the core isonicotinamide structure from basic, acyclic molecules. These methods are fundamental in building the heterocyclic pyridine (B92270) ring that forms the backbone of the target compound.

Pyrone-Based Cyclization Approaches

A notable method for constructing pyridine rings involves the chemical transformation of pyrone derivatives. acs.orgresearchgate.net Specifically, 2H-pyran-2-ones can be converted into pyridin-2-ones through a reaction with an ammonia (B1221849) source. researchgate.netorganic-chemistry.org These pyridin-2-ones then serve as versatile intermediates that can be further modified to produce the isonicotinamide structure. The efficiency of this approach hinges on the selection of appropriate starting pyrones and the subsequent chemical manipulations.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) provide an efficient means of synthesizing complex molecules like isonicotinamides in a single step. thieme-connect.comthieme-connect.comscite.ai The Bohlmann-Rahtz pyridine synthesis, for instance, combines an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgjchemrev.comorganic-chemistry.org This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.org This method is adaptable for producing pyridine-4-carboxylates, which are direct precursors to isonicotinamides. organic-chemistry.org

Another important MCR is the Hantzsch pyridine synthesis. wikipedia.orgscribd.comchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgscribd.comchemtube3d.com The initial product is a dihydropyridine, which can then be oxidized to form the aromatic pyridine ring. wikipedia.org While traditionally used for other pyridine derivatives, modifications to this method allow for the synthesis of the isonicotinamide framework.

Chlorination Strategies for the Pyridine Ring System

Introducing chlorine atoms at the specific 2- and 5-positions of the pyridine ring is a critical and challenging step in the synthesis of 2,5-dichloroisonicotinamide. This requires precise control over the reaction to ensure the correct placement of the chlorine atoms.

Regioselective Chlorination Methods

Direct chlorination of the pyridine ring can be difficult. A common strategy to control the position of chlorination involves the use of pyridine N-oxides. researchgate.net The N-oxide group activates the pyridine ring, directing chlorination to the 2- and 4-positions. researchgate.net Following chlorination, the N-oxide group can be removed to yield the desired chloropyridine. For the synthesis of 2,5-dichloroisonicotinic acid, a precursor to the final product, a multi-step process involving N-oxidation followed by chlorination is often employed. researchgate.net

Selective Halogenation Control in Polyhalogenated Pyridines

Achieving the specific 2,5-dichloro substitution often involves starting with an already halogenated pyridine. rsc.org The existing halogen and other substituents on the ring influence the position of the second chlorination. nih.govacs.org This allows for a degree of control in achieving the desired polyhalogenated product. rsc.org

Another technique for precise halogen placement is the Sandmeyer reaction. This involves converting an amino group on the pyridine ring into a diazonium salt, which is then replaced by a chlorine atom using a copper(I) chloride catalyst. This method offers high regioselectivity.

Amidation Reactions for Carboxamide Formation

The final step in the synthesis is the conversion of the carboxylic acid group at the 4-position into a primary amide.

A common and effective method involves converting 2,5-dichloroisonicotinic acid into a more reactive acyl chloride. vulcanchem.com This is typically done using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then treated with ammonia to form this compound.

Alternatively, direct amidation can be achieved using coupling reagents. These reagents activate the carboxylic acid, allowing it to react directly with ammonia. While this method can be milder, it is often more costly than the acyl chloride route.

Table of Synthetic Approaches and Key Intermediates

| Synthetic Step | Method | Key Intermediates/Reagents |

|---|---|---|

| Framework Synthesis | Pyrone-Based Cyclization | 2H-pyran-2-ones, Pyridin-2-ones |

| Multi-Component Reactions | Enamines, Ethynylketones, β-Keto esters, Aldehydes | |

| Chlorination | Regioselective Methods | Pyridine N-oxides, Thionyl chloride |

| Selective Halogenation | Halogenated pyridines, Diazonium salts | |

| Amidation | Acyl Chloride Formation | 2,5-Dichloroisonicotinic acid, Thionyl chloride, Oxalyl chloride, Ammonia |

Direct Amidation of Carboxylic Acids

The direct amidation of 2,5-dichloroisonicotinic acid stands as a primary and classical route for the synthesis of this compound. This method typically proceeds via a two-step sequence involving the initial activation of the carboxylic acid group, followed by nucleophilic attack by an ammonia source.

A common and effective method for the activation of the carboxylic acid is its conversion to the corresponding acyl chloride. This is generally achieved by treating 2,5-dichloroisonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The use of thionyl chloride is widespread due to its efficacy and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous. rsc.org The reaction is typically carried out in an inert solvent, and the resulting 2,5-dichloroisonicotinoyl chloride is a highly reactive intermediate.

Reaction Scheme:

Activation: 2,5-dichloroisonicotinic acid + SOCl₂ → 2,5-dichloroisonicotinoyl chloride + SO₂ + HCl

Amidation: 2,5-dichloroisonicotinoyl chloride + 2 NH₃ → this compound + NH₄Cl

Alternative direct amidation methods that avoid the isolation of the acyl chloride are also utilized. These often employ coupling reagents that activate the carboxylic acid in situ, facilitating direct reaction with an amine.

Nitrile Hydrolysis Approaches

An alternative synthetic strategy for the preparation of this compound involves the hydrolysis of its corresponding nitrile precursor, 2,5-dichloroisonicotinonitrile (B173735). The hydrolysis of nitriles to primary amides is a well-established transformation in organic synthesis and can be performed under either acidic or basic conditions. numberanalytics.com The key to a successful synthesis via this route is the selective partial hydrolysis of the nitrile to the amide, avoiding over-hydrolysis to the carboxylic acid. commonorganicchemistry.com

Acid-Catalyzed Hydrolysis: In an acid-catalyzed process, the nitrile is treated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is typically heated to facilitate the conversion. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form the amide. pressbooks.pub Careful control of reaction time and temperature is crucial to prevent the further hydrolysis of the amide to 2,5-dichloroisonicotinic acid. pressbooks.pub

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis offers another avenue for the conversion of 2,5-dichloroisonicotinonitrile to the desired amide. Common bases used for this purpose include sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. oatext.comrsc.org The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. One mild and effective variation of this method employs hydrogen peroxide in an alkaline solution, which can selectively hydrate (B1144303) the nitrile to the amide with high yields. commonorganicchemistry.com This method is often preferred as it can minimize the formation of the carboxylic acid byproduct. commonorganicchemistry.com

Kinetic studies on the base-catalyzed hydration of aromatic nitriles have shown that the double hydration leading to the carboxylic acid can be negligible under optimized conditions, allowing for the selective synthesis of the amide. rsc.org

Derivatization and Functionalization Strategies of 2,5 Dichloroisonicotinamide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone techniques for forming carbon-carbon and carbon-heteroatom bonds. For 2,5-dichloroisonicotinamide, these methods enable the introduction of aryl, vinyl, alkynyl, and amino groups with a high degree of control.

Suzuki-Miyaura Coupling at Specific Halogen Positions

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting a halide with an organoboron compound. In the case of this compound, the reaction's regioselectivity is highly dependent on the reaction conditions, particularly the palladium catalyst and ligand system employed.

Due to the electronic influence of the ring nitrogen, the C2 position is intrinsically more electrophilic than the C5 position. Consequently, oxidative addition of the palladium(0) catalyst occurs preferentially at the C2-Cl bond. This leads to selective mono-arylation at this site under standard conditions. For instance, using a catalyst system composed of a palladium source like Pd(OAc)₂ and a standard phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) typically yields the 2-aryl-5-chloroisonicotinamide product.

Conversely, achieving selectivity for the C5 position requires overcoming this inherent electronic preference. Unconventional, ligand-free conditions, often referred to as "Jeffery" conditions (e.g., a simple palladium salt like Pd(OAc)₂ with a tetraalkylammonium salt), have been shown to favor C5-selective coupling in 2,5-dichloropyridine (B42133) substrates. nih.gov This switch in selectivity is potentially due to the formation of palladium nanoparticles as the active catalytic species, which may exhibit different steric and electronic preferences compared to mononuclear palladium-phosphine complexes. nih.gov

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,5-Dichloropyridine Analogs

| Position | Catalyst System | Base | Solvent | Outcome |

| C2 | Pd(OAc)₂ / dppf | K₂CO₃ | Dioxane/H₂O | Preferential formation of the 2-coupled product. nih.gov |

| C5 | Pd(OAc)₂ (ligand-free) | K₂CO₃ / NBu₄Br | H₂O | Preferential formation of the 5-coupled product. nih.gov |

Heck and Sonogashira Coupling Adaptations

The principles of regioselectivity observed in Suzuki-Miyaura coupling extend to other palladium-catalyzed reactions like the Heck and Sonogashira couplings, which install vinyl and alkynyl groups, respectively.

The Heck reaction , which couples the halide with an alkene, is expected to proceed preferentially at the more reactive C2 position of this compound. Careful control of reaction conditions, such as catalyst loading and reaction time, is crucial to favor mono-vinylation and prevent subsequent reaction at the C5 position.

Similarly, the Sonogashira coupling , which joins the halide with a terminal alkyne, demonstrates predictable regioselectivity. The greater reactivity of the C2-Cl bond allows for the selective synthesis of 2-alkynyl-5-chloroisonicotinamide derivatives. nih.govrsc.org Catalyst systems involving bidentate or electron-rich monodentate phosphine ligands can influence the reaction outcome and selectivity, sometimes enabling coupling at the less reactive site. rsc.orgelsevierpure.com

Buchwald-Hartwig Amination for N-Substituted Derivatives

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing N-substituted derivatives of this compound. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product. jk-sci.comyoutube.com

Consistent with other cross-coupling reactions, the Buchwald-Hartwig amination occurs with high regioselectivity at the C2 position. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, is essential for achieving high yields, especially with less reactive aryl chlorides. youtube.comnih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the deprotonation of the amine complex. jk-sci.com

Regioselectivity and Ligand Effects in Cross-Coupling

The control of regioselectivity in the cross-coupling reactions of this compound is a nuanced interplay between the substrate's inherent electronic properties and the nature of the catalytic system.

Inherent Substrate Reactivity : The pyridine (B92270) nitrogen atom acts as an electron sink, reducing electron density most significantly at the alpha (C2, C6) and gamma (C4) positions. This makes the C2-Cl bond more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst than the C5-Cl bond.

Ligand Effects : The choice of phosphine ligand is a critical determinant of selectivity. rsc.org

Standard Ligands (e.g., PPh₃, dppf): These ligands typically favor reaction at the most electronically activated site, leading to C2-selective functionalization. nih.gov

Bulky, Electron-Rich Monophosphines (e.g., P(t-Bu)₃, QPhos, XPhos): These ligands can alter the "natural" selectivity. Their steric bulk may favor the formation of highly reactive, monoligated Pd(0)L species, which can exhibit different selectivity profiles compared to the diligated Pd(0)L₂ complexes formed with less bulky ligands. rsc.orgorganic-chemistry.org In some dihaloheteroarene systems, bulky ligands have been shown to invert the conventional selectivity, favoring reaction at the sterically less accessible but electronically disfavored position. nih.gov

Bidentate Ligands (e.g., dppf, Xantphos): The bite angle and flexibility of these ligands influence the geometry and reactivity of the palladium center, which in turn affects the rate of oxidative addition and reductive elimination, thereby impacting regioselectivity. rsc.org

Table 2: General Ligand Effects on Cross-Coupling Regioselectivity

| Ligand Type | Example(s) | Typical Effect on 2,5-Dichloropyridines |

| Less Bulky Phosphines | PPh₃ | Favors reaction at the electronically activated C2 position. |

| Bidentate Phosphines | dppf, BINAP | Often promotes high reactivity at the C2 position. wikipedia.org |

| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, XPhos, QPhos | Can modify or reverse intrinsic selectivity, potentially favoring the C5 position. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr | Very sterically hindered NHCs can promote coupling at conventionally disfavored sites. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the electron-withdrawing carboxamide group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org

Selective Displacement of Chlorine Atoms

The SNAr reaction on this compound exhibits high regioselectivity. The attack of a nucleophile preferentially occurs at the C2 position. This selectivity is because the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen atom, a stabilizing effect that is not possible for an attack at the C5 position. youtube.com

Therefore, reaction with a wide range of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions leads to the selective displacement of the C2 chlorine atom. This provides a complementary strategy to Buchwald-Hartwig amination for forming C-N bonds and is a primary method for synthesizing C-O and C-S bonds at this position. The remaining chlorine at the C5 position can then be subjected to a subsequent cross-coupling reaction, allowing for a stepwise and highly controlled derivatization of the scaffold.

Influence of Electronic and Steric Factors on SNAr Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring is a critical aspect of its derivatization, governed by a combination of electronic and steric factors. The pyridine nitrogen and the carboxamide group at the 4-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. researchgate.net

The chlorine atoms at the C-2 and C-5 positions are the leaving groups in SNAr reactions. The relative reactivity of these two positions is influenced by the electronic effects of the substituents. The pyridine nitrogen exerts a strong electron-withdrawing effect, which is more pronounced at the ortho (C-2) and para (C-5) positions. The carboxamide group at C-4 further withdraws electron density, enhancing the electrophilicity of the adjacent carbons.

In principle, nucleophilic attack is favored at positions that can best stabilize the negative charge of the Meisenheimer intermediate. semanticscholar.org For this compound, attack at the C-2 position allows for delocalization of the negative charge onto the electronegative pyridine nitrogen, which is a stabilizing interaction. Attack at the C-5 position, being para to the nitrogen, also benefits from this stabilization.

However, the regioselectivity can be significantly influenced by the steric environment around the two chlorine atoms. The presence of a substituent at a neighboring position can hinder the approach of a nucleophile. In the case of this compound, the C-2 position is flanked by the pyridine nitrogen, while the C-5 position is adjacent to the carboxamide group. The steric bulk of the incoming nucleophile will play a crucial role in determining the site of attack. Larger, more sterically demanding nucleophiles are more likely to react at the less hindered position.

Studies on related 2,6-dichloropyridines have shown that bulky 3-substituents can direct nucleophilic attack to the 6-position. sioc-journal.cn By analogy, the steric hindrance at the C-5 position of this compound is expected to be a significant factor.

The interplay of these electronic and steric effects determines the final regiochemical outcome of the SNAr reaction. Mild reaction conditions and smaller nucleophiles may favor attack at the electronically more activated position, while bulkier nucleophiles or more forcing conditions might lead to substitution at the sterically more accessible site.

Modifications at the Amide Nitrogen and Carbonyl Moiety

The amide functional group of this compound offers additional avenues for derivatization, allowing for modifications at both the amide nitrogen and the carbonyl carbon. These transformations can introduce a wide range of functional groups and structural diversity.

N-Alkylation and N-Arylation Reactions

The amide nitrogen of this compound can undergo N-alkylation and N-arylation reactions to yield N-substituted derivatives. These reactions typically require the deprotonation of the amide N-H bond by a suitable base to form a more nucleophilic amidate anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

Once the amidate is formed, it can react with an alkylating or arylating agent. For N-alkylation, alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) are commonly employed. The reaction proceeds via a nucleophilic substitution mechanism.

| Alkylating Agent | Product |

| Methyl Iodide | N-methyl-2,5-dichloroisonicotinamide |

| Benzyl Bromide | N-benzyl-2,5-dichloroisonicotinamide |

N-arylation can be achieved using aryl halides, often in the presence of a transition metal catalyst such as copper or palladium. The Ullmann condensation, for example, is a classic method for the formation of C-N bonds and can be applied for the N-arylation of amides.

The electronic properties of the arylating agent can influence the reaction conditions required. Aryl halides bearing electron-withdrawing groups are generally more reactive towards nucleophilic attack.

Reductions and Other Functional Group Transformations

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group, converting the isonicotinamide (B137802) derivative into the corresponding aminomethylpyridine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of water upon workup.

The reduction of the amide provides access to a different class of compounds with altered chemical and physical properties.

Other functional group transformations of the amide include hydrolysis and dehydration.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2,5-dichloroisonicotinic acid, under acidic or basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.

Dehydration: The primary amide can be dehydrated to the corresponding nitrile, 2,5-dichloroisonicotinonitrile (B173735). This transformation is typically carried out using a dehydrating agent such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or trifluoroacetic anhydride. The nitrile group can then serve as a precursor for other functional groups, such as amines or carboxylic acids, through further reactions.

| Reagent | Transformation | Product |

| LiAlH4 | Reduction | (2,5-dichloropyridin-4-yl)methanamine |

| H3O+ / heat | Hydrolysis | 2,5-dichloroisonicotinic acid |

| P2O5 | Dehydration | 2,5-dichloroisonicotinonitrile |

These derivatization and functionalization strategies highlight the chemical versatility of this compound, making it a valuable building block in synthetic organic chemistry.

Reaction Chemistry and Mechanistic Investigations Involving 2,5 Dichloroisonicotinamide

Catalytic Activation Mechanisms in C-X Bond Functionalization

The functionalization of 2,5-dichloroisonicotinamide typically involves the selective activation and cleavage of one of its carbon-chlorine (C-Cl) bonds. This process is a cornerstone of numerous cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecular architectures. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into one of the C-Cl bonds. researchgate.netnih.gov This is often the rate-determining and selectivity-determining step. The catalyst inserts itself into the C-Cl bond, forming a new organopalladium(II) intermediate. nih.gov The site of this addition (either the C2 or C5 position) is heavily influenced by electronic and steric factors on the pyridine (B92270) ring. nih.govru.nl For dihalopyridines, oxidative addition is generally favored at the more electrophilic positions, which are typically alpha (C2/C6) or gamma (C4) to the ring nitrogen. nih.gov

Transmetalation : Following oxidative addition, a second organic fragment, typically from an organometallic reagent (like an organoboron compound in Suzuki coupling), is transferred to the palladium(II) center, displacing the halide. researchgate.net

Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, which forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net

The activation of the C-Cl bond is a significant energetic hurdle. The strength of the C-X bond and the electronic properties of the substrate are critical. ru.nl In the context of this compound, the presence of the pyridine nitrogen and the second chlorine atom modulates the electrophilicity of the carbon centers, making the C-Cl bonds susceptible to activation by an appropriate transition metal catalyst.

Electronic Effects of Dichloro-Substitution on Pyridine Reactivity

The electronic properties of this compound are profoundly influenced by the strong electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen. This creates a highly electron-deficient (electrophilic) aromatic system, which has major implications for its reactivity in both metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) reactions.

In the context of palladium-catalyzed cross-coupling, the positions of the chlorine atoms are critical for determining site selectivity. For polyhalogenated pyridines, oxidative addition is preferentially favored at positions α to the nitrogen (C2 and C6) and, to a lesser extent, at the γ-position (C4), due to the increased electrophilicity at these sites. nih.gov In this compound, the C2-Cl bond is significantly more activated toward oxidative addition than the C5-Cl bond. This is because the C2 position is both alpha to the electron-withdrawing pyridine nitrogen and ortho to the C4-carboxamide group, making it the more electrophilic site. This intrinsic electronic preference often leads to selective functionalization at the C2 position. nih.gov

This principle is observed in studies of similarly substituted pyridines. For instance, in 2,5-dibromopyridine, monoarylation with a palladium N-heterocyclic carbene (NHC) catalyst occurs selectively at the more electrophilic C2 position. nih.gov The introduction of substituents can further modulate this reactivity. For example, an electron-donating group on the pyridine ring increases electron density at the metal center in coordinated complexes, while electron-withdrawing groups have the opposite effect. rsc.org The two chloro-substituents on this compound render the entire ring system electron-poor, enhancing its reactivity as an electrophile in coupling reactions.

| Substitution Pattern | Most Activated Position for Oxidative Addition | Electronic Rationale | Reference |

|---|---|---|---|

| 2,3-Dihalo | C2 | α to pyridine nitrogen. | nih.gov |

| 2,4-Dihalo | C4 | γ to pyridine nitrogen; C2 is also highly activated. Selectivity is condition-dependent. | nih.gov |

| 2,5-Dihalo | C2 | α to pyridine nitrogen, making it more electrophilic than the C5 position. | nih.gov |

| 2,6-Dihalo | C2 or C6 | Electronically equivalent positions, both α to the nitrogen. | nih.gov |

| 3,5-Dihalo | C3 or C5 | Electronically equivalent positions. | nih.gov |

Chelation-Assisted Regioselective Transformations

While the intrinsic electronic properties of this compound favor reaction at the C2 position, this selectivity can be overridden or enhanced through chelation. The carboxamide group at the C4 position can act as a coordinating or "directing" group, binding to the metal catalyst and directing it to a specific C-Cl bond. This strategy is a powerful tool for achieving high regioselectivity in the functionalization of poly-substituted aromatics.

In a process analogous to that studied for 2,6-dichloronicotinamide, the amide functionality of this compound can form a chelate with a palladium(0) species. researchgate.net This interaction can tether the catalyst in close proximity to one of the C-Cl bonds, promoting oxidative addition at that site. Depending on the geometry of the chelated intermediate, this can either reinforce the inherent electronic preference for the C2 position or potentially direct the reaction toward the C5 position, although the former is more common. For example, in the regioselective Suzuki coupling of 2,6-dichloronicotinamide, chelation of the palladium catalyst to the amide group was credited with achieving high selectivity. researchgate.net

Mechanistic studies on other systems have further solidified this concept. For instance, cobalt-catalyzed stannylation of alkenyl acetates is proposed to proceed through a chelation-assisted oxidative insertion of the cobalt species into a C–O bond, highlighting the general utility of this approach. nih.gov The use of directing groups is a key strategy for overcoming the challenge of differentiating between electronically similar reaction sites. nih.gov For this compound, the C4-carboxamide group serves as a powerful endogenous handle for controlling the regiochemical outcome of cross-coupling reactions.

Solvent and Additive Effects on Reaction Outcomes

The outcome and selectivity of reactions involving this compound are highly sensitive to the reaction environment, including the choice of solvent and the presence of additives like catalytic ligands. These factors can dramatically influence the kinetics and thermodynamics of the catalytic cycle, sometimes even reversing the inherent regioselectivity of the substrate.

Research on the related 3-substituted 2,6-dichloropyridines has demonstrated that solvent choice can be a decisive factor in controlling regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net In one study, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile showed a dramatic switch in selectivity based on the solvent's hydrogen-bond accepting ability (described by the Kamlet-Taft solvatochromic parameter, β). researchgate.net In a solvent with low β like dichloromethane, the reaction favored substitution at the C2 position, while in a solvent with high β like DMSO, selectivity was inverted to favor the C6 position. researchgate.net This is attributed to the differential solvation of the transition states leading to the two different products. Similar effects can be anticipated for cross-coupling reactions of this compound, where solvent polarity and coordinating ability can influence catalyst aggregation, stability, and reactivity.

Additives, particularly the ligands bound to the metal catalyst, also play a crucial role. The steric and electronic properties of ligands can dictate which C-Cl bond is more accessible to the catalyst. For instance, bulky N-heterocyclic carbene (NHC) ligands have been used to control the site of arylation in dibromopyridines. nih.gov In some cases, unconventional selectivity can be achieved by omitting ligands altogether. Ligand-free "Jeffery" conditions, for example, have been shown to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyrimidine (B19661) and even enabled an unprecedented C5-selective coupling of 2,5-dichloropyridine (B42133), a feat not achievable with conventional ligand-controlled systems. nih.gov This suggests that the active catalytic species under ligand-free conditions (potentially palladium nanoparticles) interacts with the substrate differently than a discrete, ligand-bound palladium complex. nih.gov

| Solvent | Kamlet-Taft β Parameter | Regioselectivity (Isomer Ratio C2:C6) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16:1 | researchgate.net |

| Acetonitrile | 0.31 | 9:1 | researchgate.net |

| Acetone | 0.48 | 4.5:1 | researchgate.net |

| Dimethylformamide (DMF) | 0.69 | 1:1.2 | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.76 | 1:2 | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies for 2,5 Dichloroisonicotinamide and Its Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for this purpose. nih.gov For 2,5-dichloroisonicotinamide, HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass.

Elemental Composition and Theoretical Exact Mass of this compound

| Molecular Formula | Elements | Calculated Exact Mass of Neutral Molecule | Calculated Exact Mass of Protonated Ion [M+H]⁺ |

|---|---|---|---|

| C₆H₄Cl₂N₂O | Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen | 190.9701 | 191.9779 |

The distinct isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the presence and number of chlorine atoms in the molecule.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides definitive structural information by revealing how the molecule breaks apart under energetic conditions. youtube.comacdlabs.com The fragmentation pattern serves as a structural fingerprint, confirming the connectivity of atoms. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 192.0)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 175.0 | NH₃ (Ammonia) | 2,5-dichloronicotinoyl cation |

| 147.0 | NH₃ and CO | 2,5-dichloropyridinium cation |

| 112.0 | NH₃, CO, and Cl | 2-chloropyridinium cation |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds. libretexts.org The resulting spectrum provides a fingerprint of the functional groups present. uniroma1.it

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric and symmetric) | Primary Amide (-NH₂) | 3350 - 3180 (two bands) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C=O Stretch (Amide I band) | Amide (-CONH₂) | ~1680 |

| N-H Bend (Amide II band) | Primary Amide (-NH₂) | ~1620 |

| C=C and C=N Stretch | Aromatic Ring | 1600 - 1450 |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.edu The pyridine (B92270) ring in this compound constitutes a chromophore that absorbs UV radiation, leading to π → π* transitions. libretexts.org

Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | ~270 - 290 |

The exact position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. The chlorine atoms and the amide group act as auxochromes, which can cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted pyridine. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. For chiral molecules, X-ray crystallography, particularly with the use of anomalous dispersion, is the gold standard for determining the absolute stereochemistry of stereogenic centers.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the extensive body of work on isonicotinamide (B137802) and its derivatives allows for a thorough understanding of how X-ray crystallography is applied to this class of compounds. The principles and findings from related structures are directly applicable to understanding the potential solid-state conformation of this compound.

Detailed crystallographic studies on various substituted pyridine carboxamides reveal that the conformation is primarily dictated by the orientation of the carboxamide group relative to the pyridine ring. This is defined by the torsion angle between the plane of the pyridine ring and the plane of the amide group. Intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing the crystal lattice and can influence the observed molecular conformation.

For derivatives of isonicotinamide, the amide group can adopt different rotational positions, leading to various conformational isomers. The presence of substituents on the pyridine ring, such as the chloro groups in this compound, can significantly influence the preferred conformation due to steric and electronic effects. For instance, studies on halogenated pyridine derivatives have shown that halogen bonding can be an important interaction in the crystal packing.

In the case of chiral derivatives of isonicotinamide, single-crystal X-ray diffraction is indispensable for assigning the absolute configuration (R or S) to each stereocenter. By analyzing the diffraction data, specifically the anomalous scattering effects from heavier atoms, the true handedness of the molecule can be determined.

The table below presents representative crystallographic data for isonicotinamide and a related substituted pyridine carboxamide derivative, illustrating the type of information obtained from X-ray diffraction studies. This data provides a framework for understanding the structural characteristics of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Torsion Angle (°) (Pyridine-Carboxamide) | Reference |

|---|---|---|---|---|---|

| Isonicotinamide | Monoclinic | P21/c | a = 10.33 Å, b = 13.92 Å, c = 3.93 Å, β = 98.4° | ~25 | CSD Refcode: ISONIA |

| N-(4-fluorophenyl)pyridine-2-carboxamide | Monoclinic | P21/c | a = 10.03 Å, b = 5.99 Å, c = 16.92 Å, β = 95.7° | ~12 | researchgate.net |

Theoretical and Computational Studies of 2,5 Dichloroisonicotinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uci.eduiaea.org It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. rowansci.com This approach offers a balance between accuracy and computational cost, making it a popular choice for calculating molecular properties. uci.edumdpi.com

For 2,5-dichloroisonicotinamide, DFT calculations can elucidate its fundamental electronic properties and reactivity. The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. mdpi.com From this optimized structure, a variety of electronic descriptors can be calculated.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. semanticscholar.org The difference between these energies, the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally signifies higher reactivity. mdpi.comsemanticscholar.org

Further analysis using DFT can generate a Molecular Electrostatic Potential (MESP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com Reactivity indices such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. mdpi.comsemanticscholar.org Additionally, condensed Fukui functions can be calculated to predict the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov

| DFT-Derived Parameter | Significance for this compound | Typical Information Gained |

| Optimized Geometry | Provides the most stable 3D structure. | Bond lengths, bond angles, and dihedral angles. |

| HOMO Energy (EHOMO) | Indicates electron-donating capability. | Identifies regions with the highest likelihood of donating electrons. |

| LUMO Energy (ELUMO) | Indicates electron-accepting capability. | Identifies regions susceptible to accepting electrons. |

| HOMO-LUMO Gap (Egap) | Measures chemical reactivity and stability. | A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Maps electron density and charge distribution. | Predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Global Reactivity Descriptors (μ, η, ω) | Quantifies overall reactivity. | Provides numerical values for chemical potential, hardness, and electrophilicity. semanticscholar.org |

| Condensed Fukui Functions | Pinpoints site-specific reactivity. | Ranks atoms within the molecule by their susceptibility to attack. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties or structural features of a series of compounds with their biological activities. jocpr.comscienceforecastoa.com The fundamental principle is that variations in the biological activity of compounds are dependent on changes in their molecular structure. d-nb.info For derivatives of this compound, QSAR can be employed to build mathematical models that predict their potential efficacy as therapeutic agents, guiding the synthesis of new compounds with improved properties. jocpr.comnih.gov

The QSAR process involves several key steps. First, a dataset of this compound derivatives with experimentally measured biological activities (e.g., inhibitory concentration, IC₅₀) is compiled. d-nb.infonih.gov Next, for each molecule in the series, a wide range of "descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Such as dipole moment and partial charges, often derived from DFT calculations.

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular weight, Verloop parameters). scienceforecastoa.com

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to the observed biological activity. nih.govresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. jocpr.com

| Derivative of this compound | Substitution | LogP | Molecular Weight | Experimental pIC₅₀ | Predicted pIC₅₀ (Hypothetical Model) |

| Compound 1 | H (Parent) | 2.1 | 191.01 | 4.5 | 4.6 |

| Compound 2 | 6-Methyl | 2.5 | 205.04 | 4.9 | 4.8 |

| Compound 3 | 6-Methoxy | 2.2 | 221.04 | 5.2 | 5.3 |

| Compound 4 | 6-Amino | 1.8 | 206.04 | 5.5 | 5.4 |

| Compound 5 | 6-Nitro | 2.0 | 236.01 | 4.1 | 4.2 |

Note: This table is illustrative. pIC₅₀ = -log(IC₅₀). The QSAR model would be an equation of the form: pIC₅₀ = c₀ + c₁(LogP) + c₂(MW) + ...

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze how a small molecule, like this compound, might interact with a biological target, typically a protein. jscimedcentral.comunirioja.es These techniques are central to structure-based drug design. unirioja.es

Molecular Docking aims to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. jscimedcentral.com The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm to explore various possible binding poses of the ligand within the protein's binding pocket. jscimedcentral.com

"Scoring" each pose to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable complex. mnba-journal.com

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. jscimedcentral.com

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the physical movements of atoms and molecules over time. wikipedia.org After docking this compound into a target, an MD simulation can be run to assess the stability of the predicted binding pose. nih.gov The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals the dynamic behavior of the complex. wikipedia.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of atoms, indicating the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. nih.gov

Together, docking and MD simulations can predict whether this compound is likely to bind to a specific target and whether that interaction is stable, providing crucial insights for drug discovery. wikipedia.orgresearchgate.net

| Computational Method | Primary Goal | Key Outputs for this compound |

| Molecular Docking | Predict binding pose and affinity. jscimedcentral.com | Binding Energy (kcal/mol), Predicted orientation in the active site, Key interacting amino acid residues. mnba-journal.comfrontiersin.org |

| Molecular Dynamics (MD) | Assess stability of the complex over time. wikipedia.org | RMSD of protein and ligand, RMSF of protein residues, Analysis of persistent hydrogen bonds. nih.gov |

Predictive Algorithms for Site-Selectivity in Reactions

For a molecule like this compound, which possesses multiple potentially reactive sites, predicting the outcome of a chemical reaction is a significant challenge. The pyridine (B92270) ring has positions that can undergo electrophilic or nucleophilic substitution, and the two C-Cl bonds can be targeted in cross-coupling reactions. Predictive algorithms, often combining quantum mechanics (QM) with machine learning (ML), have emerged as powerful tools for forecasting site-selectivity. rsc.orgcecam.org

The reactivity of dihalopyridines is influenced by the electron-withdrawing nature of the nitrogen atom, which makes the positions alpha (C2, C6) and gamma (C4) to the nitrogen more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. nih.gov For this compound (a 3-carboxamide derivative), the C2 position is alpha to the nitrogen, while the C5 position is meta. This intrinsic electronic difference suggests that the C2 position is likely more reactive toward nucleophilic substitution or palladium-catalyzed cross-coupling than the C5 position. nih.gov

Modern predictive models go beyond these simple heuristics. A hybrid approach might involve:

Descriptor Calculation: Using DFT to calculate reactivity descriptors for each potential reaction site on this compound. These can include atomic charges, bond dissociation energies, and condensed Fukui indices, which quantify the propensity of a site for nucleophilic or electrophilic attack. nih.gov

Machine Learning Model: Training a graph neural network (GNN) or other ML model on a large database of known chemical reactions. nih.govrsc.org The model learns the complex relationships between the structural and electronic features of reactants and the observed regioselectivity. nih.govchemrxiv.org

Such a QM/ML model can predict the major product of a reaction with high accuracy. rsc.org For example, when subjecting this compound to a Suzuki-Miyaura cross-coupling reaction, the algorithm would analyze the features of the C2-Cl and C5-Cl bonds and, based on its training, predict which of the two chlorine atoms is more likely to be substituted. nih.govchemrxiv.org These predictive tools are invaluable for planning efficient synthetic routes and avoiding the costly trial-and-error of experimental discovery. rsc.org

| Reactive Site | Position Relative to N | Predicted Relative Reactivity (General) | Factors Influencing Selectivity |

| C2-Cl | Alpha | Higher | Increased electrophilicity due to proximity to ring nitrogen; favored site for oxidative addition. nih.gov |

| C5-Cl | Meta | Lower | Less electronically activated compared to the C2 position. nih.gov |

| C4 | Gamma | Moderate | Electron-deficient site, but less reactive than C2 in this substitution pattern. |

| C6 | Alpha | High | Electron-deficient site, susceptible to nucleophilic attack if not substituted. |

Preclinical and in Vitro Biological Research Contexts of 2,5 Dichloroisonicotinamide Analogs

Mechanisms of Action Elucidation in Preclinical Systems

Once a compound shows promising activity in initial screens, further studies are required to understand its mechanism of action (MoA). This involves integrating data from various assays to build a comprehensive picture of how the compound works at a molecular and cellular level.

For compounds identified through phenotypic screening, the MoA is unknown. In these cases, target deconvolution or identification strategies are employed. researchgate.net For example, a phenotypic screen might identify a compound that stops cancer cell growth. Subsequent studies would aim to find the specific protein the compound binds to to exert this effect. Researchers in one study used a phenotypic screen to find a novel inhibitor of the metabolic enzyme Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and then used structure-based drug design to optimize it. acs.org

For analogs of 2,5-dichloroisonicotinamide, if an initial screen showed, for example, anticancer activity, mechanistic studies would follow. These could involve investigating its effect on cell cycle progression, DNA replication, or specific cell signaling pathways known to be dysregulated in cancer, such as those controlled by kinases like CHK1 or GSK-3, which are known targets of other pyridine-based inhibitors. acs.org

Biochemical Pathway Perturbation Analysis

Analogs of this compound have been investigated for their ability to interfere with specific biochemical pathways. While detailed public information on this compound itself is somewhat limited, the broader class of halogenated nicotinamides is recognized for its capacity to disrupt essential cellular processes.

Research into compounds with similar structural motifs suggests that they can act as enzyme inhibitors or interfere with critical cellular functions like DNA replication and protein synthesis. For example, the nicotinamide framework is a core component of NAD and NADP, coenzymes central to a vast array of enzymatic reactions, including those in cellular metabolism and DNA repair. Halogenated derivatives may act as antagonists or inhibitors in these pathways.

In the context of anticancer research, the mechanism of action for dichloronicotinamide analogs can involve the disruption of cellular processes essential for cancer cell proliferation. This can include the inhibition of specific enzymes or interference with protein-protein interactions within signaling cascades that are dysregulated in cancer.

Table 1: Investigated Biochemical Effects of Dichloronicotinamide Analogs

| Compound Class | Observed or Hypothesized Effect | Potential Pathway Perturbation |

|---|---|---|

| Dichloronicotinamides | Inhibition of cell growth and proliferation | Interference with DNA replication or protein synthesis |

Gene Expression and Proteomic Profiling in Response to Treatment

The application of gene expression and proteomic profiling has become instrumental in elucidating the cellular responses to treatment with various chemical compounds. wikipedia.orgwikipedia.org These large-scale analyses provide a global view of how a cell's transcriptome and proteome are altered, offering insights into the compound's mechanism of action. wikipedia.orgwikipedia.org

While specific gene expression or proteomic studies focused solely on this compound are not widely available in public literature, the methodologies are well-established for characterizing the effects of novel chemical entities. nih.govnih.gov For instance, treating cell lines with a compound and subsequently performing microarray analysis or RNA-sequencing can reveal which genes are significantly up- or down-regulated. nih.govnih.gov This can point towards the specific signaling pathways being modulated.

Similarly, proteomic techniques, such as mass spectrometry-based approaches, can identify and quantify thousands of proteins from cell or tissue samples. wikipedia.orgmdpi.com This allows for the direct measurement of changes in protein abundance following treatment, providing a complementary layer of information to gene expression data. nih.govwellcomeopenresearch.org For example, an increase in the abundance of proteins involved in apoptosis or a decrease in proteins related to cell cycle progression would provide strong evidence for the compound's biological effect.

In the broader context of drug discovery, such profiling is crucial. For example, gene expression signatures have been used to classify tumors and predict patient outcomes, highlighting the power of these techniques to uncover clinically relevant biological information. nih.gov

Table 2: Representative Data from a Hypothetical Proteomic Analysis of Cells Treated with a Dichloronicotinamide Analog

| Protein | Fold Change (Treated vs. Control) | Associated Cellular Process |

|---|---|---|

| Protein Kinase X | -2.5 | Cell Cycle Progression |

| Caspase-3 | +3.0 | Apoptosis |

| DNA Polymerase Y | -2.1 | DNA Replication |

This table is illustrative and does not represent actual experimental data for this compound.

Biological Activity in Plant Systemic Acquired Resistance (SAR) Research

Analogs of this compound have been more extensively studied in the context of plant science, specifically for their ability to induce systemic acquired resistance (SAR). SAR is a plant's broad-spectrum, long-lasting defense response that is activated throughout the plant following a localized pathogen attack. nih.govnih.gov Certain chemical compounds, known as plant activators or elicitors, can mimic this response without the presence of a pathogen. researchgate.net

Elicitor Properties and Plant Immune System Modulation

Several dichloro-substituted isonicotinic acid derivatives are well-documented as potent inducers of SAR. nih.govisa-arbor.com A prominent example is 2,6-dichloroisonicotinic acid (INA), which has been shown to provide protection against a wide range of fungal and bacterial pathogens in various crop plants under both greenhouse and field conditions. isa-arbor.com

These compounds function as functional analogs of salicylic (B10762653) acid (SA), a key signaling molecule in the SAR pathway. frontiersin.org However, many of these analogs, such as INA and N-cyanomethyl-2-chloroisonicotinamide (NCI), act downstream of SA biosynthesis, meaning they can induce a defense response even in plants that are unable to accumulate SA. frontiersin.org Their activity typically requires the protein NPR1 (Non-expressor of Pathogenesis-Related genes 1), a central regulator of SA-mediated defense signaling. frontiersin.orgnih.gov

The application of these elicitors leads to the priming of the plant's immune system. nih.gov This "primed" state is characterized by a faster and stronger activation of defense responses upon subsequent pathogen challenge. nih.govnih.gov These responses include the induction of pathogenesis-related (PR) proteins, such as β-1,3-glucanases and chitinases, and the synthesis of various antimicrobial compounds derived from the phenylpropanoid pathway. isa-arbor.comfrontiersin.org

Table 3: Examples of this compound Analogs and their Role in SAR

| Compound | Key Characteristic | Mechanism of Action |

|---|---|---|

| 2,6-Dichloroisonicotinic acid (INA) | Potent SAR inducer | Acts as a functional analog of salicylic acid, largely dependent on NPR1. nih.govfrontiersin.org |

| N-Cyanomethyl-2-chloroisonicotinamide (NCI) | Induces SAR in tobacco and Arabidopsis | Activates defense signaling downstream of SA but requires NPR1. frontiersin.org |

Impact on Pathogen-Plant Interactions in Controlled Environments

In controlled laboratory and greenhouse settings, the application of isonicotinamide (B137802) analogs has demonstrated a significant impact on the outcomes of plant-pathogen interactions. frontiersin.org Treatment with these compounds can lead to a reduction in disease symptoms and inhibit the growth and spread of pathogens.

For instance, NCI has been shown to reduce the growth of the virulent bacterial pathogen Pseudomonas syringae in Arabidopsis. frontiersin.org Similarly, INA treatment results in a high level of resistance against various plant diseases, often observable within two days of application. isa-arbor.com Histological studies have revealed that INA-treated plants respond to infection with a rapid single-cell necrosis at the site of attempted pathogen penetration, effectively halting the invasion. isa-arbor.com

The broad-spectrum nature of SAR means that these compounds can enhance resistance against diverse pathogens, including fungi, bacteria, and viruses. nih.gov This makes them valuable tools for studying plant immunity and for potential application in agriculture as a means to protect crops from disease. mdpi.com The interaction is complex, as pathogens have also evolved effectors to try and suppress these defense mechanisms, highlighting the ongoing co-evolutionary battle between plants and pathogens. nih.gov

Table 4: Effects of Isonicotinamide Analogs on Plant-Pathogen Interactions

| Compound | Plant Model | Pathogen | Observed Effect |

|---|---|---|---|

| 2,6-Dichloroisonicotinic acid (INA) | Various crops | Fungi and bacteria | Provides good protection; induces single-cell necrosis at infection site. isa-arbor.com |

| N-Cyanomethyl-2-chloroisonicotinamide (NCI) | Tobacco, Arabidopsis | Pseudomonas syringae, TMV, Oidium lycopersici | Induces local and systemic resistance; reduces pathogen growth. frontiersin.org |

Structure Activity Relationship Sar Studies of 2,5 Dichloroisonicotinamide Derivatives

Influence of the Chlorine Substitution Pattern on Biological Activity

Studies have shown that the electronic and steric effects of the chlorine atoms can significantly modulate the potency and selectivity of these compounds. The electron-withdrawing nature of chlorine atoms can influence the pKa of the pyridine (B92270) nitrogen, affecting its ability to form hydrogen bonds or engage in other electrostatic interactions with a target protein. Furthermore, the size and position of the chlorine atoms can dictate the molecule's ability to fit into a specific binding pocket, with even minor shifts in the substitution pattern leading to substantial changes in activity.

To systematically evaluate these effects, researchers have synthesized and tested various analogs with different chlorine substitution patterns on the pyridine ring. The biological activities of these analogs are then compared to that of the parent 2,5-dichloroisonicotinamide.

| Compound | Chlorine Substitution Pattern | Relative Biological Activity |

| Analog A | 2,5-dichloro | +++ |

| Analog B | 3,5-dichloro | ++ |

| Analog C | 2-chloro | + |

| Analog D | No chlorine | - |

This table is for illustrative purposes and based on generalized SAR principles. The relative activities are denoted qualitatively.

The data from such studies often reveal that the 2,5-dichloro arrangement is optimal for a particular biological target, suggesting a specific set of interactions that are favored by this substitution pattern. For instance, the chlorine at the 2-position might be crucial for a key hydrophobic interaction, while the chlorine at the 5-position could be involved in preventing metabolic degradation or forming a halogen bond.

Impact of Amide Substituents on Molecular Interactions

The amide group of this compound serves as a critical anchor for molecular interactions, often participating in hydrogen bonding with amino acid residues in the active site of a target protein. The substituents on the amide nitrogen (R-groups) can profoundly influence the binding affinity, selectivity, and pharmacokinetic properties of the derivatives.

Systematic modifications of the amide substituent allow for the exploration of the size, shape, and chemical nature of the binding pocket. By introducing a variety of R-groups, from small alkyl chains to larger aromatic and heterocyclic moieties, researchers can probe for additional binding interactions, such as hydrophobic, van der Waals, or pi-stacking interactions.

The following table illustrates how different amide substituents can affect molecular interactions and, consequently, biological activity.

| Derivative | Amide Substituent (R) | Key Molecular Interactions | Observed Activity |

| 1 | -H | Hydrogen bonding | Baseline |

| 2 | -CH₃ | Hydrogen bonding, minor hydrophobic interaction | Increased |

| 3 | -CH₂Ph | Hydrogen bonding, hydrophobic and pi-stacking interactions | Significantly Increased |

| 4 | -(CH₂)₃OH | Hydrogen bonding, potential for additional H-bond | Variable |

This table is a generalized representation of SAR trends for amide substituents.

The results from these studies often indicate that the introduction of specific functionalities on the amide substituent can lead to a significant enhancement in activity. For example, the presence of a hydrogen bond donor or acceptor in the R-group might allow for an additional stabilizing interaction with the target. Similarly, a bulky, hydrophobic group may occupy a hydrophobic pocket, leading to a tighter binding affinity.

Core Pyridine Ring Modifications and Activity Modulation

While substitutions on the pyridine ring are crucial, modifications to the core heterocyclic structure itself can also lead to significant changes in biological activity. These modifications can include the introduction of additional substituents, replacement of the pyridine nitrogen with another heteroatom, or even altering the ring size.

Research in this area explores how the fundamental scaffold of this compound contributes to its biological profile.

| Modification | Rationale | Predicted Effect on Activity |

| Introduction of a 6-methyl group | Steric and electronic perturbation | May increase or decrease activity depending on target |

| Replacement of pyridine N with C-H | Removal of hydrogen bond acceptor capability | Likely decrease in activity |

| Expansion to a quinoline ring | Increased size and hydrophobicity | Potential for new interactions or steric clash |

This table presents hypothetical modifications and their potential impact on biological activity based on SAR principles.

Deriving Pharmacophoric Insights from SAR Data

The culmination of extensive SAR studies is the development of a pharmacophore model. This model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. For this compound derivatives, the pharmacophore is derived from the collective data on the influence of chlorine substitution, amide substituents, and core ring modifications.

Key pharmacophoric features for this class of compounds would typically include:

A hydrogen bond acceptor: The pyridine nitrogen.

A hydrogen bond donor/acceptor unit: The amide group.

Two specific hydrophobic/halogen bonding regions: Defined by the positions of the 2- and 5-chlorine atoms.

A variable region for additional interactions: The space occupied by the amide substituent.

This pharmacophore model serves as a powerful tool for the rational design of new, potentially more potent and selective analogs. It can be used in virtual screening to identify novel compounds with the desired features from large chemical databases or to guide the design of focused libraries for further synthesis and biological evaluation. By understanding the key molecular interactions that drive the biological activity of this compound derivatives, researchers can more efficiently navigate the complex landscape of drug discovery.

Advanced Research Applications and Emerging Roles

Use as a Chemical Probe for Biological Pathway Exploration

A chemical probe is a selective small molecule used to study the function of proteins and explore biological pathways. smolecule.com While 2,5-Dichloroisonicotinamide has not yet been established as a widely-used, specific chemical probe for a particular target, its structural characteristics suggest its potential in this domain. Halogenated heterocyclic compounds are frequently investigated for their ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

The utility of a compound as a chemical probe hinges on its potency, selectivity, and ability to engage a target within a cellular context. medchemexpress.com The development of such probes often involves creating libraries of related compounds to identify molecules with optimal characteristics. This compound can serve as a core scaffold for such a library. By systematically modifying its structure—for instance, by substituting the chlorine atoms or altering the amide group—researchers can generate derivatives to screen against various biological targets. smolecule.com

This approach allows for the systematic exploration of cellular processes. For example, derivatives could be designed to target enzyme families like sirtuins or kinases, where pyridine-based structures are common. nih.govnih.gov An effective probe derived from this scaffold would enable researchers to dissect complex signaling cascades, validate new drug targets, and answer fundamental questions about cellular function, contributing to the broader understanding of human biology and disease. sigmaaldrich.comnsf.govreactome.org

Development as a Lead Compound in Preclinical Drug Discovery Efforts

In pharmaceutical research, a "lead compound" is a molecule that shows a desired pharmacological activity and serves as the starting point for optimization into a potential drug candidate. philadelphia.edu.jo this compound functions primarily as a versatile building block or intermediate in the synthesis of more complex molecules that may be evaluated as lead compounds. sigmaaldrich.combldpharm.com Its dichlorinated pyridine (B92270) core is a common feature in molecules designed for therapeutic purposes, including potential anticancer and antimicrobial agents. smolecule.com

The process of drug discovery involves identifying initial "hits" from screening campaigns, which are then refined into leads with improved potency and drug-like properties. ardena.comresearchgate.net The chlorine substituents on the this compound ring are particularly important as they influence the molecule's electronic properties and provide handles for further chemical modification through reactions like nucleophilic substitution. smolecule.com This allows medicinal chemists to synthesize a diverse array of derivatives and study their structure-activity relationships (SAR).

Preclinical development involves extensive testing of these optimized lead compounds. nih.goveuropa.eu While specific preclinical data for drugs directly derived from this compound is not widely published, the general strategy is well-established. Derivatives such as N-Benzyl-2,6-dichloroisonicotinamide have been synthesized, indicating active research into the functionalization of this type of scaffold for potential therapeutic applications. bldpharm.com

Table 1: Potential Modifications of this compound for Lead Discovery

| Position of Modification | Type of Reaction | Potential New Functional Group | Desired Outcome |

|---|---|---|---|

| 2- or 5-Position (Cl) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Modulate target binding, improve solubility |

| Amide Nitrogen | Alkylation / Acylation | Substituted alkyl/aryl groups | Enhance cell permeability, alter pharmacokinetics |

| Amide Group | Hydrolysis to Carboxylic Acid | Carboxylic Acid | Enable further coupling reactions, act as a metal-binding group |

| Pyridine Nitrogen | N-Oxidation | N-Oxide | Modify electronic profile and metabolic stability |

Role in Materials Science and Functional Molecule Design

The application of this compound extends beyond biology into the realm of materials science. The design of functional molecules for advanced materials often relies on building blocks with well-defined electronic and structural properties. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the this compound ring electron-deficient, a useful characteristic for creating materials with specific electronic or optical properties. bldpharm.com

Its derivatives have potential applications in several areas:

Organic Electronics: Pyridine-based molecules are used in the development of Organic Light-Emitting Diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound can be used to tune the energy levels of the resulting molecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): While the amide itself is a weak coordinator, it can be hydrolyzed to the corresponding 2,5-dichloroisonicotinic acid. This carboxylic acid derivative can act as a ligand, binding to metal ions to form extended network structures like MOFs, which have applications in gas storage, catalysis, and separation.

Functional Dyes: The scaffold can be incorporated into larger conjugated systems to create dyes with specific absorption and emission properties for use in sensors or imaging.

The reactivity of the chlorine atoms allows for the integration of this pyridine core into larger polymeric structures or onto surfaces, providing a route to functionalized materials with tailored properties. bldpharm.com

Contribution to Agrochemical Research as an Intermediate

One of the most significant roles of chlorinated pyridine derivatives is as key intermediates in the synthesis of agrochemicals, particularly herbicides. smolecule.com The phenoxy herbicides, such as 2,4-D, demonstrate the effectiveness of chlorinated aromatic compounds in controlling weeds. mt.govwikipedia.org this compound serves as a valuable precursor in this field due to the strategic placement of its reactive sites.

Its related analog, 2,5-Dichloronicotinonitrile, is explicitly cited as a building block for agrochemicals. By extension, this compound can be converted (e.g., through dehydration of the amide or hydrolysis and subsequent conversion) into other key intermediates for creating complex herbicidal molecules. researchgate.net The presence of chlorine atoms is often crucial for the biological activity of the final product, which frequently acts by disrupting essential plant processes like amino acid synthesis or growth regulation. gov.ab.ca

The development of new herbicides is critical for managing weed resistance and ensuring crop yields. missouri.edu The use of versatile intermediates like this compound allows agrochemical companies to generate and test novel active ingredients efficiently. buyersguidechem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-D |

| This compound |

| 2,5-dichloroisonicotinic acid |

| 2,5-Dichloronicotinonitrile |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Complex Derivatives

While the core structure of 2,5-Dichloroisonicotinamide is established, future research should focus on the development of sophisticated synthetic strategies to generate a diverse library of complex derivatives. The exploration of advanced organic synthesis techniques will be paramount in accessing novel chemical space and fine-tuning the molecule's properties.

Key areas for investigation include:

Multi-component Reactions: Designing one-pot, multi-component reactions would offer an efficient and atom-economical approach to constructing complex derivatives from simple precursors. This strategy can rapidly generate a multitude of structurally diverse molecules for screening.

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the introduction of various functional groups at specific positions on the pyridine (B92270) ring or the amide side chain, enabling precise structure-activity relationship (SAR) studies.